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molecular formula C7H12N2 B081406 N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 14745-84-7

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No. B081406
M. Wt: 124.18 g/mol
InChI Key: BJIDGKXFJLYGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04746669

Procedure details

A solution of 42.5 g (0.52 mole) of dimethylamine hydrochloride in 41 g of 38% formaldehyde (0.525 mole) was added slowly to 36.5 g (0.50 mole) of pyrrole in a 3-neck round-bottomed flask, fitted with a mechanical stirrer, reflux condenser and a dropping funnel at such a rate that the temperature did not exceed 60° C. About 30 to 60 minutes was needed to complete the addition. Stirring was continued for 1.5 hours after the addition was completed. The mixture was allowed to stand overnight. Then it was poured into 100 ml of 25% sodium hydroxide and extracted with 3/×100 ml of ether. The pooled organic layer was washed with 2/×30 ml of brine and dried over anhydrous MgSO4. The solution was filtered and the ether removed under reduced pressure. 50.4 g (69%) of 2-(N,N-dimethylaminomethyl)pyrrole was recovered, (b.p. 88°-100° C. at 19 mm Hg).
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[CH2:5]=O.[NH:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1>[OH-].[Na+]>[CH3:2][N:3]([CH2:5][C:8]1[NH:7][CH:11]=[CH:10][CH:9]=1)[CH3:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
42.5 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
41 g
Type
reactant
Smiles
C=O
Name
Quantity
36.5 g
Type
reactant
Smiles
N1C=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and a dropping funnel at such a rate that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 60° C
ADDITION
Type
ADDITION
Details
the addition
WAIT
Type
WAIT
Details
was continued for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
after the addition
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with 3/×100 ml of ether
WASH
Type
WASH
Details
The pooled organic layer was washed with 2/×30 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the ether removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
50.4 g (69%) of 2-(N,N-dimethylaminomethyl)pyrrole was recovered

Outcomes

Product
Details
Reaction Time
45 (± 15) min
Name
Type
Smiles
CN(C)CC=1NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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